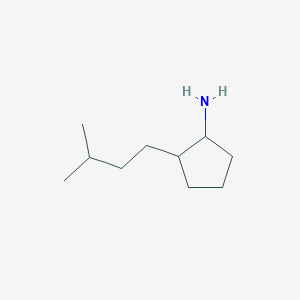
2-(3-Methylbutyl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbutyl)cyclopentan-1-amine is an organic compound with the CAS Number: 1248231-03-9 . It has a molecular weight of 155.28 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-isopentylcyclopentanamine . The InChI code for this compound is 1S/C10H21N/c1-8(2)6-7-9-4-3-5-10(9)11/h8-10H,3-7,11H2,1-2H3 . This indicates that the compound consists of a cyclopentane ring with an amine group and a 3-methylbutyl group attached .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 155.28 .Applications De Recherche Scientifique
Synthesis and Physicochemical Properties
- The synthesis of related compounds, such as 3-amino-2-acetyl-2-cyclopenten-1-ones, involves reactions with ammonia and primary and secondary amines. These compounds predominantly exist in the enaminodiketone form, demonstrating low reactivity (Akhrem et al., 1971).
Catalysis and Industrial Applications
- Cyclopentylamine, a compound closely related to 2-(3-Methylbutyl)cyclopentan-1-amine, is used in the production of pesticides, cosmetics, and medicines. Research on Ru/Nb2O5 catalysts has shown significant potential for the reductive amination of cyclopentanone, highlighting its industrial relevance (Guo et al., 2019).
Chemical Reactions and Mechanisms
- Studies on the thermal decomposition of similar compounds, like 2-methylbutyl chloroformate, reveal complex chemical processes such as 1,3-hydride shifts, suggesting intricate reaction mechanisms that could be relevant for understanding the behavior of this compound (Dupuy et al., 1973).
Biochemical Synthesis
- The compound has been referenced in the context of biochemical synthesis, such as in the preparation of key intermediates for antibiotics, demonstrating its utility in pharmaceutical research (Fleck et al., 2003).
Material Science
- Its analogs have been explored as solvents for radical reactions, suggesting potential applications in material synthesis and chemical processes (Kobayashi et al., 2013).
Fragrance Industry
- Related cyclopentenone compounds have been reviewed for use as fragrance ingredients, highlighting the broader applications of such compounds in consumer products (Scognamiglio et al., 2012).
Safety and Hazards
The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H226 and H314, indicating that it is flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(3-methylbutyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(2)6-7-9-4-3-5-10(9)11/h8-10H,3-7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSOQOARVNFVCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

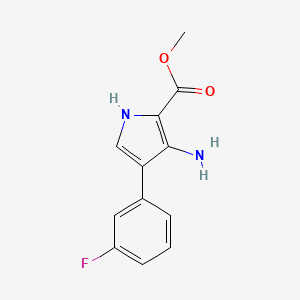
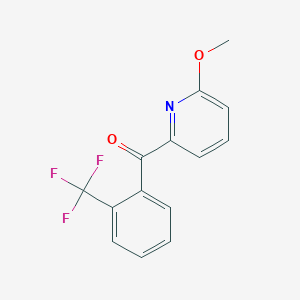
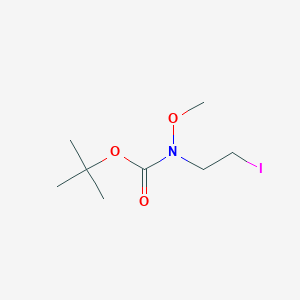

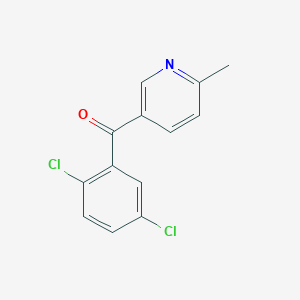
![[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1463409.png)
![2-chloro-N-cyclopropyl-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463410.png)
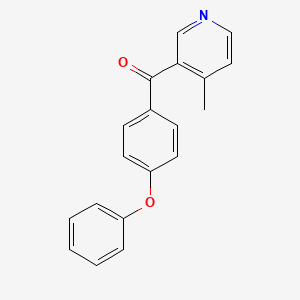
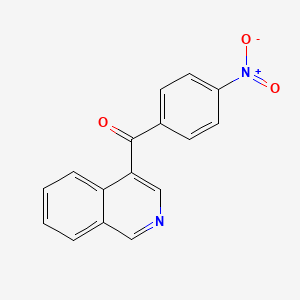

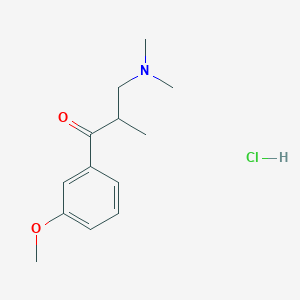
![4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1463416.png)
![6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463417.png)
